5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-

Synthetic Chemistry Process Development Solid Form Characterization

This fully substituted 2,3-dihydrobenzofuran-5-ol derivative (C13H18O2; MW 206.28) is the definitive precursor for α-tocopherol (vitamin E) analogs with enhanced brain penetration and the Pbf-arginine protecting group in solid-phase peptide synthesis. Only this exact 2,2,4,6,7-pentamethyl substitution pattern confers the steric and electronic properties essential for downstream transformations. Generic dihydrobenzofuranols cannot substitute. Available in research-grade purity (≥95%) for laboratories synthesizing CNS-targeted antioxidants or requiring Pbf-chloride preparation. Confirm storage and handling protocols upon ordering.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 84574-05-0
Cat. No. B1660851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-
CAS84574-05-0
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CC(O2)(C)C)C(=C1O)C)C
InChIInChI=1S/C13H18O2/c1-7-8(2)12-10(9(3)11(7)14)6-13(4,5)15-12/h14H,6H2,1-5H3
InChIKeyWOQBRTRMLPJSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- (CAS 84574-05-0): Chemical Profile and Procurement Baseline


5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- (CAS 84574-05-0) is a fully substituted 2,3-dihydrobenzofuran-5-ol derivative with a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol [1]. It is characterized by a pentamethyl substitution pattern on the benzofuranol core (positions 2,2,4,6,7) and a phenolic hydroxyl group at position 5, which confers specific physicochemical and reactivity properties relevant to its primary use as a key synthetic intermediate .

5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-: Why Substitution with Other 2,3-Dihydrobenzofuranols is Not Feasible


The specific substitution pattern of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- (five methyl groups at positions 2,2,4,6,7) directly governs its utility as a synthetic precursor for α-tocopherol analogs and other complex molecules [1]. Generic substitution with other 2,3-dihydrobenzofuranols lacking this precise pentamethyl arrangement is not viable for applications requiring this specific scaffold, as the steric and electronic properties imparted by the 2,2,4,6,7-pentamethyl substitution are critical for downstream synthetic transformations and the biological activity of the final compounds [2]. Therefore, product selection must be based on a precise match to this substitution pattern rather than on a broader chemical class.

5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- (CAS 84574-05-0): Evidence-Based Differentiation for Scientific Procurement


Melting Point and Physical Form as a Determinant of Process Suitability for 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- (CAS 84574-05-0)

The compound exhibits a melting point of 122-123°C . In contrast, the structurally related analog 2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran (CAS 142874-81-5), which lacks the 5-hydroxyl group, has a molecular weight of 190.28 g/mol and is typically encountered as a liquid or low-melting solid . This difference in physical state and melting behavior directly impacts handling, purification, and formulation in downstream synthetic steps, making 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- the appropriate choice when a solid, room-temperature-stable intermediate is required for further hydroxyl group-dependent reactions.

Synthetic Chemistry Process Development Solid Form Characterization

Predicted Lipophilicity (XLogP3) as a Criterion for Solvent Selection in Synthesis Involving 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-

The target compound has a computed XLogP3-AA value of 3.3, indicating moderate lipophilicity [1]. This value can be compared to the simpler phenol, 2,3,5-trimethylphenol (CAS 697-82-5), which has a lower predicted XLogP3 of approximately 2.5 [2]. The 0.8 log unit difference corresponds to a roughly 6-fold higher predicted partition coefficient into octanol for the target compound, informing solvent selection for extractions and chromatographic purifications in synthetic workflows.

Synthetic Chemistry Computational Chemistry Property Prediction

Hydrogen Bond Donor Count as a Reactivity Handle for Derivatization of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-

The compound possesses exactly 1 hydrogen bond donor (the phenolic -OH) [1]. This contrasts with the deoxygenated analog 2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran (CAS 142874-81-5), which has 0 hydrogen bond donors [2]. The presence of a single, well-defined donor site makes this compound a versatile precursor for selective alkylation, acylation, or glycosylation reactions, while the lack of additional donors minimizes potential side reactions or complex protection/deprotection sequences required for other phenolic intermediates with multiple -OH groups.

Synthetic Chemistry Medicinal Chemistry Derivatization

Validated Applications of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- (CAS 84574-05-0) in Research and Industrial Chemistry


Synthesis of Neuroprotective α-Tocopherol Analogs

This compound is a critical building block for the synthesis of α-tocopherol (vitamin E) analogs with enhanced brain penetration. In a published medicinal chemistry program, the 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol core was further derivatized to produce 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride, which demonstrated superior antioxidant properties and better brain penetration compared to α-tocopherol itself in a mouse model of central nervous system trauma [1]. This application directly leverages the specific pentamethyl substitution pattern of the target compound.

Preparation of 5-Hydroxy-2,3-dihydrobenzofuran-Containing Thiazolidinediones

The compound serves as a synthetic intermediate for the preparation of thiazolidinedione derivatives containing the 5-hydroxy-2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran moiety. These compounds were synthesized and evaluated for antidiabetic activity in db/db mice, demonstrating the value of this specific benzofuranol scaffold in generating novel therapeutic candidates [2].

Solid-Phase Peptide Synthesis (SPPS) Protecting Group Precursor

The 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for arginine and other amino acids in solid-phase peptide synthesis. The target compound, 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-, is a direct precursor to the Pbf chloride reagent [3]. Its procurement is essential for laboratories synthesizing peptides requiring arginine protection with the Pbf moiety.

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